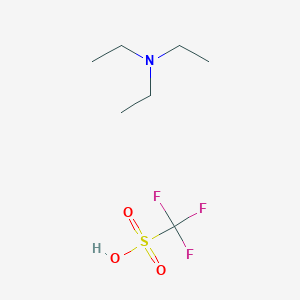
Triethylamine salt of trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylamine salt of trifluoromethanesulfonic acid is a chemical compound formed by the reaction of trifluoromethanesulfonic acid with triethylamine. This compound is known for its strong acidity and is widely used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of triethylamine salt of trifluoromethanesulfonic acid typically involves the direct reaction of trifluoromethanesulfonic acid with triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful addition of triethylamine to trifluoromethanesulfonic acid under controlled conditions to ensure safety and maximize yield. The product is then subjected to purification processes to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylamine salt of trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often serving as a catalyst or reagent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents like dichloromethane, acetonitrile, and various bases and acids. The reactions are typically carried out under controlled temperatures and atmospheric conditions to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, carbon-carbon bonded structures, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Triethylamine salt of trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of triethylamine salt of trifluoromethanesulfonic acid involves its strong acidity and ability to act as a proton donor. This property allows it to facilitate various chemical reactions by stabilizing reaction intermediates and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use in similar applications.
Triethylamine: A common organic base used in various chemical reactions.
Uniqueness
Triethylamine salt of trifluoromethanesulfonic acid is unique due to its combination of strong acidity from trifluoromethanesulfonic acid and the basic properties of triethylamine. This combination allows it to act as an effective catalyst and reagent in a wide range of chemical reactions, making it highly versatile and valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
646-58-2 |
|---|---|
Molekularformel |
C7H16F3NO3S |
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
N,N-diethylethanamine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H15N.CHF3O3S/c1-4-7(5-2)6-3;2-1(3,4)8(5,6)7/h4-6H2,1-3H3;(H,5,6,7) |
InChI-Schlüssel |
TVBIVRGNYNBFCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
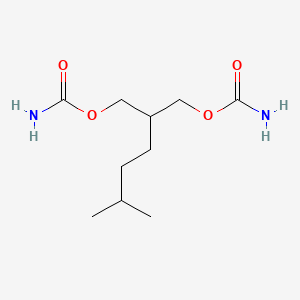
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
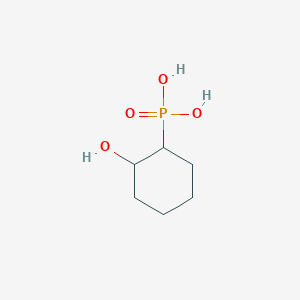
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
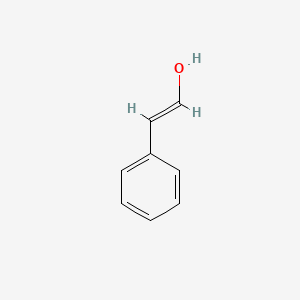
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
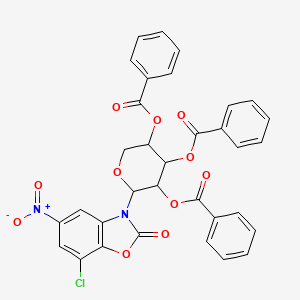
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
